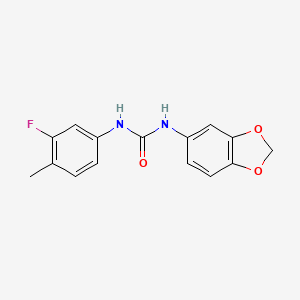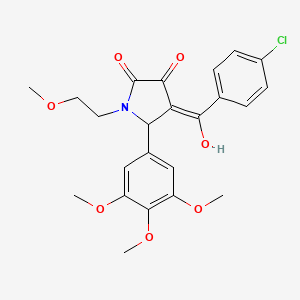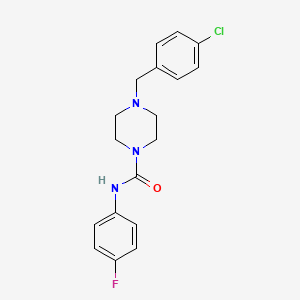
N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea, also known as BDF 8634, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound has shown promising results in pre-clinical studies, and its mechanism of action and biochemical effects have been extensively investigated.
Mécanisme D'action
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 involves the inhibition of the enzyme thymidylate synthase (TS), which is involved in the synthesis of DNA. By inhibiting TS, N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 disrupts the synthesis of DNA, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 has been shown to have a number of biochemical and physiological effects in cancer cells. It has been found to induce DNA damage, inhibit DNA synthesis, and disrupt the cell cycle. Additionally, N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 is its specificity for TS, which makes it a potent inhibitor of DNA synthesis in cancer cells. However, its efficacy may be limited by the development of resistance in cancer cells, and its use may be associated with toxicity in normal cells.
Orientations Futures
There are several potential future directions for the development and application of N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634. One possible direction is the identification of biomarkers that can predict the response of cancer cells to N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634, which could help to personalize treatment strategies. Another potential direction is the development of combination therapies that include N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634, which could enhance its efficacy and reduce the risk of resistance. Additionally, the development of new formulations and delivery methods for N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 could improve its pharmacokinetic properties and increase its bioavailability.
Méthodes De Synthèse
The synthesis of N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 involves a multi-step process that includes the reaction of 3-fluoro-4-methylphenyl isocyanate with 1,3-benzodioxole-5-carboxylic acid to form the corresponding urea derivative. The final product is obtained after several purification steps and characterization using various analytical techniques.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and it has also been found to induce apoptosis in cancer cells. Furthermore, N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-9-2-3-10(6-12(9)16)17-15(19)18-11-4-5-13-14(7-11)21-8-20-13/h2-7H,8H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIYKBPCJJUMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823875 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-4-(hydroxymethyl)-1-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-3-piperidinol](/img/structure/B5312112.png)
![2-[3-(dimethylamino)pyrrolidin-1-yl]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5312118.png)
![3-{2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5312125.png)
![2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5312126.png)
![N-(3-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5312129.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5312148.png)
![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5312150.png)


![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5312174.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312190.png)
![6-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5312211.png)

![N,N-dimethyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5312231.png)